molecular formula C16H23ClN2O2 B5183673 1-(3-chlorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide

1-(3-chlorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide

Cat. No.: B5183673
M. Wt: 310.82 g/mol
InChI Key: OYVSCMQHDHHMOD-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 3-chlorobenzyl group and a 2-methoxyethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.

    Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group is attached through an alkylation reaction using 2-methoxyethyl chloride and a base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-chlorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-N-(2-ethoxyethyl)piperidine-4-carboxamide
  • 1-(3-chlorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxylate
  • 1-(3-chlorobenzyl)-N-(2-methoxyethyl)piperidine-4-sulfonamide

Uniqueness

1-(3-chlorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a 3-chlorobenzyl group and a 2-methoxyethyl group on the piperidine ring makes it distinct from other similar compounds, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-21-10-7-18-16(20)14-5-8-19(9-6-14)12-13-3-2-4-15(17)11-13/h2-4,11,14H,5-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVSCMQHDHHMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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